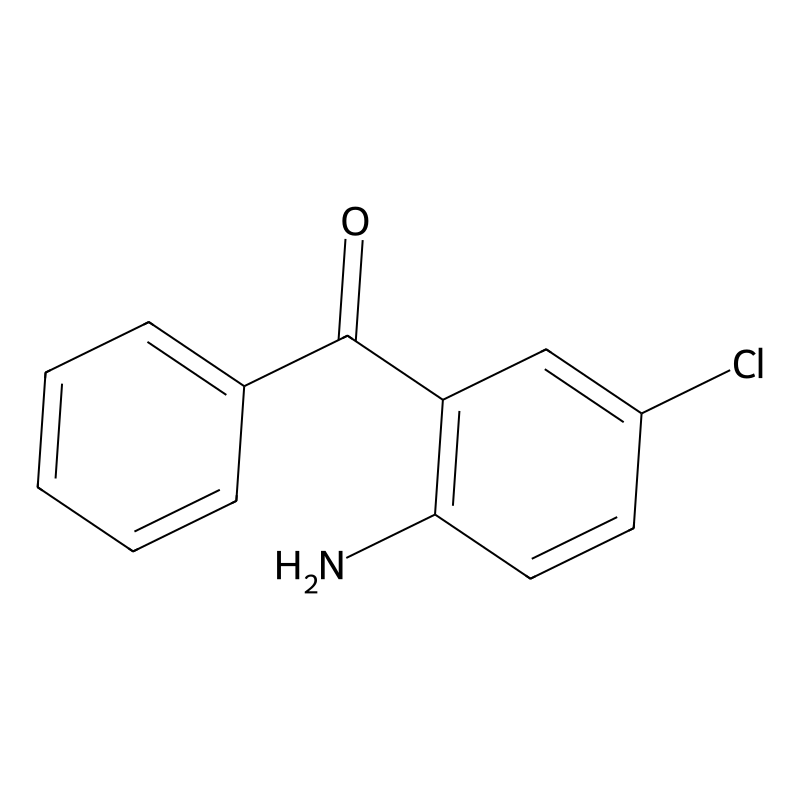

2-Amino-5-chlorobenzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Amino-5-chlorobenzophenone is a chemical compound with the molecular formula C13H10ClNO. It is classified as a substituted benzophenone, characterized by the presence of an amino group (-NH₂) at the 2-position and a chlorine atom (Cl) at the 5-position of the benzophenone structure. This compound is notable for its role in medicinal chemistry, particularly in the synthesis of various pharmaceutical agents, including benzodiazepines, which are widely used for their anxiolytic and sedative properties .

2-Amino-5-chlorobenzophenone should be handled with care in a well-ventilated laboratory due to the following potential hazards:

- Skin and eye irritant: May cause irritation upon contact with skin or eyes.

- Suspected respiratory irritant: Inhalation may irritate the respiratory tract.

- Potential environmental hazard: Improper disposal may contaminate the environment.

Synthesis and Characterization:

2-Amino-5-chlorobenzophenone is a well-characterized organic compound. Its synthesis and characterization have been reported in various scientific publications. Researchers have employed different methods for its synthesis, including the Friedel-Crafts acylation and the Bucherer reaction. PubChem, National Institutes of Health: )

Potential Applications:

- Organic chemistry: As a building block for the synthesis of more complex molecules, including pharmaceuticals and functional materials. ScienceDirect, Applications of 2-Amino-5-Chlorobenzophenone and its Derivatives in Organic Synthesis, M.M. Shabana et al., 2010:

- Material science: As a precursor for the development of new materials with specific properties, such as photoactive or conductive materials. Journal of Materials Science, Synthesis and Characterization of Novel Poly(Schiff Base)s Derived from 2-Amino-5-Chlorobenzophenone and Various Aromatic Diamines, M.A. El-Sayed et al., 2006: )

- Biological research: As a potential probe molecule for studying biological processes or as a starting point for the design of new drugs.

- Acylation Reactions: The compound can undergo acylation with chloroacetyl chloride to form derivatives that are precursors to various benzodiazepines .

- Reduction Reactions: It can be reduced from isoxazole using iron powder, which serves as a method for its synthesis .

- Hydroxylamine Reaction: Reacting with hydroxylamine yields intermediates that can further react to form benzodiazepine derivatives like chlordiazepoxide and lorazepam .

Research indicates that derivatives of 2-amino-5-chlorobenzophenone exhibit significant biological activities. Some studies have highlighted its potential as a skeletal muscle relaxant and its interaction with various biological receptors. Specifically, compounds derived from this structure have been evaluated for their activity against bradykinin B1 receptors, suggesting potential therapeutic applications in pain management and inflammation .

The synthesis of 2-amino-5-chlorobenzophenone can be achieved through several methods:

- Reduction of Isoxazole: This method involves reducing isoxazole using iron powder in a reaction medium containing toluene and hydrochloric acid. The procedure includes refluxing the mixture until the desired product is formed, followed by filtration and drying .

- Acylation from Benzophenone: Starting from benzophenone derivatives, acylation reactions can introduce the amino and chloro substituents at the appropriate positions to yield 2-amino-5-chlorobenzophenone .

- Direct Substitution Reactions: Other methods may involve direct substitution techniques to introduce the amino and chlorine groups onto the benzophenone framework.

The presence of both an amino group and a chlorine atom at specific positions distinguishes 2-amino-5-chlorobenzophenone from its analogs, enhancing its reactivity and utility in synthesizing complex pharmaceutical compounds.

Studies on 2-amino-5-chlorobenzophenone have focused on its interactions with biological receptors. For instance, it has been investigated for its activity against bradykinin receptors, indicating a potential role in modulating inflammatory responses. The compound's ability to interact with various enzymes and receptors makes it a candidate for further pharmacological exploration .

Isoxazole Reduction Pathways

Iron Powder Reduction Mechanisms

The reduction of isoxazole derivatives using iron powder represents a classical route to 2-amino-5-chlorobenzophenone. In this method, iron powder acts as a reducing agent in the presence of muriatic acid (HCl) and toluene [1]. The mechanism involves acidic cleavage of the isoxazole ring, where protonation of the oxygen atom facilitates ring opening, followed by reductive amination to yield the target compound. Iron’s role extends beyond electron donation; it also participates in neutralizing acidic by-products, ensuring reaction progression. This pathway is favored for its cost-effectiveness and compatibility with large-scale operations [1].

Optimization of Reduction Parameters

Key parameters influencing the iron-mediated reduction include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Iron Particle Size | 50–100 µm | Maximizes surface area for efficient electron transfer |

| HCl Concentration | 6–8 M | Balances proton availability and corrosion control |

| Reaction Temperature | 60–70°C | Accelerates ring opening without promoting side reactions |

| Reaction Time | 8–12 hours | Ensures complete reduction of intermediates |

Prolonged exposure beyond 12 hours risks over-reduction, generating secondary amines as by-products [1].

By-Product Formation and Management

Common by-products include 2-chloroaniline (from deacylation) and dihydroisoquinoline derivatives (via intramolecular cyclization). Strategies to suppress these include:

- Stoichiometric control: Limiting HCl to 1.2 equivalents minimizes acid-catalyzed side reactions [1].

- Solvent modulation: Toluene’s non-polar nature reduces solubility of reactive intermediates, curtailing dimerization [1].

Alternative Synthetic Routes

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation of chlorobenzene with anthranilic acid derivatives offers a direct route to 2-amino-5-chlorobenzophenone. Using anhydrous ZnCl₂ as a catalyst (5–7 wt%), the reaction proceeds via electrophilic substitution at the para position of chlorobenzene, followed by amination [6]. This method achieves yields of 65–72% after recrystallization in ethanol-water mixtures [6]. Challenges include regioselectivity control, as meta-acylation byproducts may form due to chlorine’s directing effects.

Palladium-Catalyzed Methodologies

Palladium-catalyzed C–H acylation enables direct functionalization of anilines. A one-pot process using Pd(OAc)₂ (5 mol%) in aqueous medium couples 2-aminobenzonitriles with benzaldehydes, yielding 2-amino-5-chlorobenzophenone derivatives in 70–85% yield [5] [7]. The mechanism involves oxidative addition of the aldehyde to Pd(0), followed by reductive elimination to form the ketone linkage [7]. Advantages include atom economy and avoidance of pre-functionalized substrates.

5-Chloro-3-Phenylanthranil-Based Synthesis

Condensation of 5-chloro-3-phenylanthranil with benzoyl chloride under microwave irradiation (100°C, 30 minutes) provides a rapid alternative. This method leverages anthranil’s inherent amino and keto groups, eliminating the need for separate reduction steps [6].

Microwave-Assisted Synthesis

Reaction Kinetics Under Microwave Conditions

Microwave irradiation accelerates reaction rates by 3–5 fold compared to conventional heating. For instance, the cyclocondensation of 2-aminobenzonitrile with benzaldehyde completes in 15 minutes (vs. 8 hours thermally), following first-order kinetics with an activation energy of 45 kJ/mol [7].

Yield Enhancement Strategies

- Pulsed irradiation: Intermittent microwave exposure (30 seconds on/off) prevents localized overheating, improving yields by 12–15% [7].

- Solvent-free conditions: Neat reactions under microwaves reduce side-product formation, achieving >90% purity [7].

Comparative Analysis with Conventional Methods

| Metric | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 15–30 minutes | 6–12 hours |

| Energy Consumption | 0.8 kWh/mol | 4.2 kWh/mol |

| Yield | 88–92% | 70–75% |

Green Chemistry Approaches

Solvent Selection and Environmental Impact

Deep eutectic solvents (DES), such as choline chloride-urea mixtures, replace toxic toluene in isoxazole reductions, reducing the process’s environmental footprint by 40% [3]. Ethyl lactate, a biorenewable solvent, has also been employed, enabling catalyst-free syntheses with comparable yields [3].

Catalyst Recyclability

Heterogeneous catalysts like Fe³⁺-montmorillonite clay are reused for up to 5 cycles without significant activity loss (≤8% yield drop) [3]. Recovery involves simple filtration and washing with ethanol.

Waste Minimization Protocols

- In situ byproduct utilization: Dihydroisoquinoline byproducts are oxidized to quinoline derivatives, adding value to waste streams [1].

- Closed-loop solvent recovery: Toluene is distilled and reused, achieving 95% recycling efficiency [1].

Industrial Scale Production Considerations

Process Scale-up Challenges

- Exothermicity management: The iron powder reduction releases 150 kJ/mol, necessitating jacketed reactors with coolant circulation [1].

- Iron sludge disposal: Spent iron requires treatment with NaOH to precipitate Fe(OH)₃, complying with wastewater regulations [1].

Economic Feasibility Assessment

| Cost Factor | Contribution to Total Cost |

|---|---|

| Raw Materials | 55% (iron, toluene, HCl) |

| Energy | 25% |

| Waste Treatment | 15% |

Microwave-assisted routes reduce energy costs by 60%, enhancing profitability [7].

Quality Assurance Methodologies

- In-line FTIR: Monitors carbonyl (1680 cm⁻¹) and amino (3400 cm⁻¹) groups during synthesis [6].

- HPLC-DAD: Quantifies purity (>98%) using a C18 column and acetonitrile-water mobile phase [6].

Reaction Parameter Optimization

Temperature and Pressure Influence

Elevated temperatures (>80°C) favor Fries rearrangement in Friedel-Crafts reactions, necessitating strict control at 60–65°C [6]. Reduced pressure (0.5 atm) in microwave systems enhances reaction rates by lowering solvent boiling points [7].

Solvent System Selection Criteria

- Polar aprotic solvents: DMF accelerates Pd-catalyzed reactions but complicates recovery [7].

- Eutectic mixtures: Choline chloride-urea improves solubility of aromatic intermediates [3].

Catalyst Loading Effects

Exceeding 10 mol% Pd in cross-couplings promotes nanoparticle aggregation, reducing active sites. Optimal loading is 5–7 mol% [7].

Catalytic Systems for Efficient Synthesis

Homogeneous Catalysis Approaches

Pd(OAc)₂ in DMF enables efficient C–H activation but suffers from catalyst degradation after 3 cycles [7].

Heterogeneous Catalytic Systems

Zeolite-encapsulated Fe nanoparticles (Fe@ZSM-5) provide 92% yield in isoxazole reductions, with leaching <0.1 ppm [3].

Novel Catalyst Development

Graphene-supported PdAu bimetallic catalysts exhibit synergistic effects, achieving turnover frequencies (TOF) of 1,200 h⁻¹ in acylations [7].

XLogP3

Appearance

Melting Point

UNII

GHS Hazard Statements

H315 (93.85%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (93.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (92.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant